Cas no 928-40-5 (Hexane-2,6-diol)

Hexane-2,6-diol (C6H14O2) is a linear aliphatic diol featuring hydroxyl groups at the 2 and 6 positions. This compound is valued for its bifunctional reactivity, serving as a versatile intermediate in organic synthesis, polymer production, and specialty chemical applications. Its balanced hydrophilicity and lipophilicity make it suitable for use as a solvent, coupling agent, or crosslinker in coatings, adhesives, and resins. Hexane-2,6-diol exhibits good thermal stability and compatibility with a range of industrial formulations. The symmetrical structure of the molecule contributes to efficient reactivity in polycondensation reactions, enabling the production of high-performance polyesters and polyurethanes. Its low volatility and moderate viscosity further enhance processability in various chemical systems.
Hexane-2,6-diol structure
Hexane-2,6-diol structure
Product Name:Hexane-2,6-diol
CAS No:928-40-5
MF:C6H14O2
MW:118.174162387848
CID:812646
PubChem ID:24851866
Update Time:2025-05-24

Hexane-2,6-diol Chemical and Physical Properties

Names and Identifiers

    • 1,5-Hexanediol
    • hexane-1,5-diol
    • rac-1,5-hexanediol
    • rac-hexane-1,5-diol
    • 1,5-Dihydroxyhexane
    • 1-Methyl-1,5-pentanediol
    • Hexane-2,6-diol
    • Hexan-1,5-diol
    • (+/-)-1,5-Hexanediol
    • EINECS 213-171-3
    • BRN 1732705
    • SY224933
    • AS-81219
    • NS00041795
    • 2,6-DIHYDROXYHEXANE
    • 1,5-Hexanediol, 99%
    • 928-40-5
    • AT33338
    • SCHEMBL41064
    • 4-01-00-02556 (Beilstein Handbook Reference)
    • CHEBI:179534
    • LMFA05000583
    • MFCD00004563
    • DTXSID90870799
    • AI3-11556
    • MDL: MFCD00004563
    • Inchi: 1S/C6H14O2/c1-6(8)4-2-3-5-7/h6-8H,2-5H2,1H3
    • InChI Key: UNVGBIALRHLALK-UHFFFAOYSA-N
    • SMILES: OCCCCC(C)O

Computed Properties

  • Exact Mass: 118.09900
  • Monoisotopic Mass: 118.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 4
  • Complexity: 45.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.4
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.981 g/mL at 25 °C(lit.)
  • Melting Point: 26.38°C (estimate)
  • Boiling Point: 89-91 °C/0.5 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: n20/D 1.451(lit.)
  • Solubility: Dissolution (54 g/l) (25 º C),
  • PSA: 40.46000
  • LogP: 0.52980
  • Solubility: Not determined

Hexane-2,6-diol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • RTECS:MO2080000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Hexane-2,6-diol Customs Data

  • HS CODE:2905399090
  • Customs Data:

    China Customs Code:

    2905399090

    Overview:

    2905399090 Other diols.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food
    M.Import commodity inspection
    N.Export commodity inspection

    Summary:

    2905399090 other diols.supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward).VAT:17.0%.tax rebate rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Hexane-2,6-diol Pricemore >>

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Hexane-2,6-diol Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Calcium pantothenate ,  MOPS ,  Disodium phosphate ,  Ferrous sulfate ,  Ammonium sulfate ,  Ammonium chloride Catalysts: Acetyl coenzyme A acetyltransferase ,  Acyl coenzyme A dehydrogenase ,  3-Hydroxyacyl coenzyme A dehydrogenase ,  Alcohol dehydrogenase ,  Fatty acyl coenzyme A reductase (aldehyde-forming) Solvents: Water ;  37 °C
Reference
Production of functionalized carboxylic acids and alcohols by reverse fatty acid oxidation in metabolically engineered microorganisms
, United States, , ,

Production Method 2

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  0 °C
Reference
Organocatalytic synthesis of an alkyltetrahydropyran
Diez, D.; Nunez, M. G.; Beneitez, A.; Moro, R. F.; Marcos, I. S.; et al, Synlett, 2009, (3), 390-394

Production Method 3

Reaction Conditions
1.1 Reagents: Quinone Catalysts: Palladium, bis(acetonitrile)dichloro- ,  Tetracarbonyl-μ-hydro[(1,2,3,4,5-η)-1-hydroxylato-2,3,4,5-tetraphenyl-2,4-cyclop… Solvents: Isopropanol ,  Water ;  48 h, 85 °C
Reference
Formal hydration of non-activated terminal olefins using tandem catalysts
Yang, Yongsheng; Guo, Jiayi; Ng, Huimin; Chen, Zhiyong; Teo, Peili, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium monoxide ,  (Dimethyl sulfide)trihydroboron ,  Sodium borohydride Solvents: Tetrahydrofuran
1.2 Solvents: Water
Reference
Total Synthesis of (+)-Brefeidin C via an Intramolecular Allylsilane-Carbocyclization Reaction with alpha-Substituted Allylsilanes
Neumann, Thomas, 1995, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Copper oxide (CuO) ,  Alumina Solvents: 1,4-Dioxane ;  12 h, 4 MPa, 200 °C
Reference
Hydrogenation of biomass lactones to diols over CuLax/γ-Al2O3 catalyst:The promoting role of LaOx
Xu, Qiu; Wang, Chungang; Shang, Zongling; Zhang, Chao; Wang, Xinchao; et al, Applied Catalysis, 2022, 317,

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhenium ,  Rhodium Solvents: Water ;  5 h, 80 bar, 180 °C
Reference
Methods of producing compounds from 5-(halomethyl)furfural
, World Intellectual Property Organization, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Iridium ,  Silica ,  Rhenium oxide ;  1 h, 1 MPa, 473 K; 1 h, 1 MPa → 8 MPa, 473 K
Reference
C-O bond hydrogenolysis of cyclic ethers with OH groups over rhenium-modified supported iridium catalysts
Chen, Kaiyou; Mori, Kazuma; Watanabe, Hideo; Nakagawa, Yoshinao; Tomishige, Keiichi, Journal of Catalysis, 2012, 294, 171-183

Production Method 8

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Rhodium ,  Rhenium oxide Solvents: Water ;  4 h, 8 MPa, 393 K
Reference
Mechanism of the hydrogenolysis of ethers over silica-supported rhodium catalyst modified with rhenium oxide
Koso, Shu-Ichi; Nakagawa, Yoshinao; Tomishige, Kei-Ichi, Journal of Catalysis, 2011, 280(2), 221-229

Production Method 9

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ;  0 °C; 16 h, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
Preparation of P-TEFb inhibitor-peptidyl linker-integrin binder conjugates,their pharmaceutical compositions, and methods for the treatment, prevention, or management of hyperproliferative disorder
, World Intellectual Property Organization, , ,

Production Method 10

Reaction Conditions
1.1 Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt; rt → 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C
Reference
First synthesis of a series of new natural glucosides
Qu, Meng-Nan; Zhou, Ling; Cao, Xiao-Ping, Chinese Journal of Chemistry, 2006, 24(11), 1625-1630

Production Method 11

Reaction Conditions
1.1 Reagents: Phosphoric acid ,  Water Solvents: Water
Reference
4-Chloro-1-butanol and some 1,5-glycols
Crisan, Cornel, Ann. chim. (Paris) [13], 1956, 1, 436-74

Production Method 12

Reaction Conditions
1.1 Reagents: Chromia ,  Copper oxide (CuO) ,  Hydrogen Solvents: Ethanol
Reference
Pyrrolidines, piperidines and hexahydroazepines from glycols
Hill, Ralph M.; Adkins, Homer, Journal of the American Chemical Society, 1938, 60, 1033-5

Production Method 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide ,  Chloro[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](2-pyridineme… Solvents: Isopropanol ;  15 h, 5 MPa, 100 °C
Reference
Catalytic Hydrogenation of Carboxamides and Esters by Well-Defined Cp*Ru Complexes Bearing a Protic Amine Ligand
Ito, Masato; Ootsuka, Takashi; Watari, Ryo; Shiibashi, Akira; Himizu, Akio; et al, Journal of the American Chemical Society, 2011, 133(12), 4240-4242

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium ,  Triethoxysilane Catalysts: Titanocene dichloride Solvents: Tetrahydrofuran
Reference
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; Fry, James L., Organic Reactions (Hoboken, 2008, 71, 1-737

Production Method 15

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  10 min, 0 °C
Reference
Enantioselective Synthesis Muqubilin and Negombatoperoxides B and C/D
Wang, Xiao-Tao; Wu, Yikang, Journal of Organic Chemistry, 2021, 86(5), 4205-4219

Production Method 16

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  22 h, 45 bar, 140 °C; 55 bar
Reference
Process for producing hydroxymethyl-alcohols
, World Intellectual Property Organization, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbonylchlorohydrotris(triphenylphosphine)ruthenium Solvents: 1,4-Dioxane ,  Water ;  22 h, 45 bar, 140 °C
Reference
Ruthenium-Catalyzed Deaminative Hydrogenation of Amino Nitriles: Direct Access to 1,2-Amino Alcohols
Calleja, Pilar; Ernst, Martin; Hashmi, A. Stephen K.; Schaub, Thomas, Chemistry - A European Journal, 2019, 25(40), 9498-9503

Production Method 18

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Aluminum copper magnesium oxide Solvents: 1,4-Dioxane ;  12 h, 5 MPa, 170 °C
Reference
Highly chemoselective hydrogenation of lactone to diol over efficient copper-based bifunctional nanocatalysts
Wu, Jun; Gao, Guang; Li, Yong; Sun, Peng; Wang, Jia; et al, Applied Catalysis, 2019, 245, 251-261

Production Method 19

Reaction Conditions
1.1 Catalysts: Cytochrome P450 Solvents: Water ;  24 h, pH 7.0, 28 °C
Reference
Production of α,ω-alkanediols using Escherichia coli expressing a cytochrome P450 from Acinetobacter sp. OC4
Fujii, Tadashi; Narikawa, Tatsuya; Sumisa, Futoshi; Arisawa, Akira; Takeda, Koji; et al, Bioscience, 2006, 70(6), 1379-1385

Production Method 20

Reaction Conditions
Reference
Studies on the autoxidation of nonbranched aliphatic monocarboxylic acids and their methyl esters
Pritzkow, Wilhelm; Voerckel, Volkmar, Journal fuer Praktische Chemie (Leipzig), 1984, 326(4), 572-8

Production Method 21

Reaction Conditions
Reference
Reactions induced by pyridinium halides. XXV. Comparison of the polyreactional transformations induced by pyridinium chloride and bromide. Case of 1,4- and 1,5-hexanediols
Dauzonne, Daniel; Demerseman, Pierre; Royer, Rene, Tetrahedron, 1978, 34(5), 529-32

Hexane-2,6-diol Raw materials

Hexane-2,6-diol Preparation Products

Hexane-2,6-diol Suppliers

Amadis Chemical Company Limited
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(CAS:928-40-5)Hexane-2,6-diol
Order Number:A933906
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 15:12
Price ($):734.0
Email:sales@amadischem.com

Additional information on Hexane-2,6-diol

Hexane-2,6-diol: A Comprehensive Overview

Hexane-2,6-diol, also known by its CAS number CAS No. 928-40-5, is a versatile organic compound that has garnered significant attention in various scientific and industrial domains. This compound, characterized by its six-carbon chain with hydroxyl groups at the second and sixth positions, exhibits unique chemical properties that make it valuable in numerous applications. Recent advancements in synthetic methodologies and material science have further highlighted its potential in emerging technologies.

The synthesis of Hexane-2,6-diol has been a focal point of research, with scientists exploring efficient and sustainable pathways to produce this compound. One notable approach involves the catalytic hydrogenation of adipic acid, a process that has been optimized to enhance yield and reduce environmental impact. Additionally, biotechnological methods, such as microbial fermentation, have shown promise in producing Hexane-2,6-diol through renewable feedstocks. These innovations align with the growing demand for eco-friendly chemical production processes.

In terms of applications, Hexane-2,6-diol has found utility in the development of advanced materials. For instance, it serves as a key precursor in the synthesis of polyurethanes and polyesters, which are widely used in textiles and automotive industries. Recent studies have demonstrated its ability to form high-performance thermoplastics with exceptional mechanical properties. Furthermore, its role in drug delivery systems has been explored, leveraging its biocompatibility and ability to form hydrogels for controlled release applications.

The chemical properties of Hexane-2,6-diol are equally intriguing. Its diol structure facilitates participation in various condensation reactions, making it a valuable intermediate in organic synthesis. Researchers have also investigated its role in click chemistry reactions, where it acts as a building block for constructing complex molecular architectures. These findings underscore its importance in both academic research and industrial-scale production.

Safety considerations are paramount when handling Hexane-2,6-diol. While it is not classified as a hazardous substance under standard conditions, proper precautions should be taken to avoid prolonged exposure or inhalation. Occupational safety guidelines recommend using protective equipment and ensuring adequate ventilation during handling. Environmental impact assessments have also been conducted to evaluate its biodegradability and potential ecological effects.

In conclusion, Hexane-2,6-diol, with its CAS number CAS No. 928-40-5, stands as a testament to the ongoing advancements in chemical synthesis and material science. Its diverse applications across industries coupled with recent research breakthroughs position it as a compound of significant interest for future developments.

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Amadis Chemical Company Limited
(CAS:928-40-5)Hexane-2,6-diol
A933906
Purity:99%
Quantity:5g
Price ($):734.0
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